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molecular formula C12H16O2 B2799748 Methyl 3-methyl-2-phenylbutanoate CAS No. 72615-27-1

Methyl 3-methyl-2-phenylbutanoate

Cat. No. B2799748
M. Wt: 192.258
InChI Key: RHOGKBHFZYAOSG-UHFFFAOYSA-N
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Patent
US05250517

Procedure details

23 g of sodium in small portions were added at -35° within 90 minutes to 1500 ml of liquid ammonia. After completion of the addition, 150 mg of iron-(III) nitrate.9H2O were added. To this suspension were added, while stirring vigorously, 150 g (1 mol) of phenylacetic acid methyl ester in 500 ml of absolute tetrahydrofuran and, half an hour later, 100 ml (1 mol) of isopropyl iodide were added dropwise. After completion of the addition, the ammonia was distilled off overnight. Water was added slowly to the liquid residue and the mixture was extracted with ether. The organic extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 165.8 g (87%) of 2-phenyl-3-methylbutyric acid methyl ester as a yellow oil which was used directly in the next step.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].N.[CH3:3][O:4][C:5](=[O:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:14](I)([CH3:16])[CH3:15]>O1CCCC1.[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[CH3:3][O:4][C:5](=[O:13])[CH:6]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:14]([CH3:16])[CH3:15] |f:5.6.7.8,^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
COC(CC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
150 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
9H2O were added
ADDITION
Type
ADDITION
Details
To this suspension were added
ADDITION
Type
ADDITION
Details
After completion of the addition
DISTILLATION
Type
DISTILLATION
Details
the ammonia was distilled off overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water was added slowly to the liquid residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(C)C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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